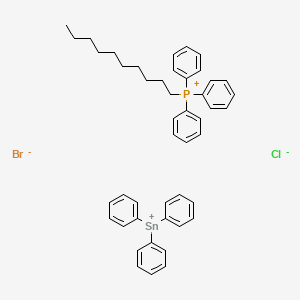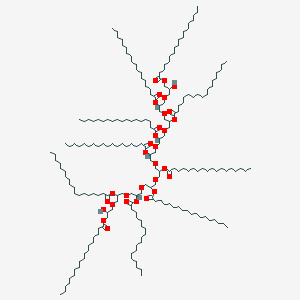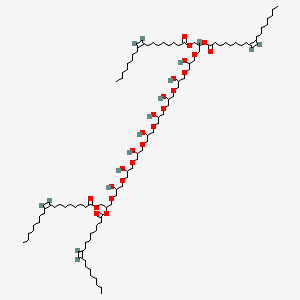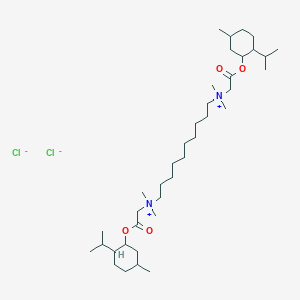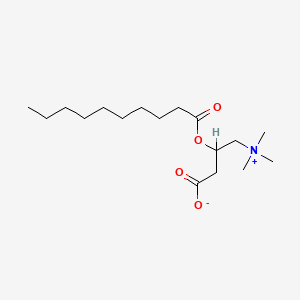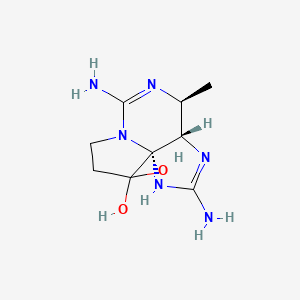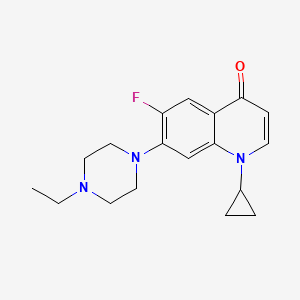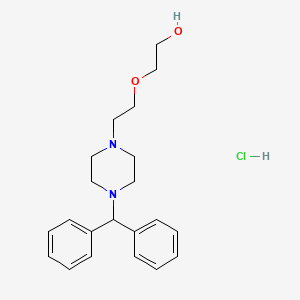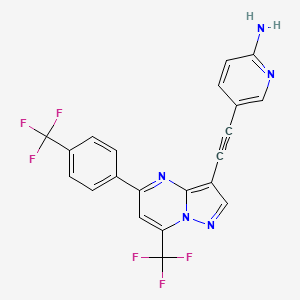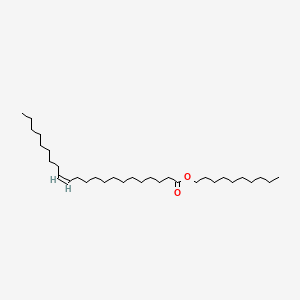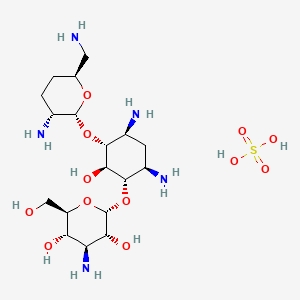
Sulfate de dibécaïne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . Dibekacin sulfate is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
Applications De Recherche Scientifique
Dibekacin sulfate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics . In biology, it is employed to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, dibekacin sulfate is used to treat severe infections such as sepsis, complicated urinary tract infections, respiratory tract infections, and intra-abdominal infections . It is also used in industrial settings to develop new antibiotics and improve existing ones .
Mécanisme D'action
Target of Action
Dibekacin sulfate, also known as Panimycin, is primarily targeted towards the 30S subunit of the bacterial ribosome . The 30S subunit is a crucial component of the protein synthesis machinery in bacteria, playing a key role in the initiation of translation and ensuring the accuracy of protein synthesis.
Mode of Action
Dibekacin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding interferes with the decoding site around nucleotide 1400 in the 16S subunit of the ribosome . The hindered interaction causes mRNA to be misread, and the incorrect amino acids are inserted into the protein .
Biochemical Pathways
The primary biochemical pathway affected by Dibekacin sulfate is the protein synthesis pathway in bacteria. By causing misreading of mRNA during translation, Dibekacin sulfate disrupts the normal functioning of this pathway, leading to the production of non-functional or toxic proteins . The downstream effects of this disruption include impaired cellular functions and eventual cell death .
Result of Action
The primary molecular effect of Dibekacin sulfate’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins . On a cellular level, this results in impaired cellular functions and eventual cell death . This makes Dibekacin sulfate effective in treating infections caused by bacteria, particularly those that are resistant to other antibiotics .
Analyse Biochimique
Biochemical Properties
Dibekacin sulfate interacts with the 30S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, leading to the death of the bacteria
Cellular Effects
Dibekacin sulfate has been shown to be active against Kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa
Molecular Mechanism
The molecular mechanism of Dibekacin sulfate involves binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction leads to changes in gene expression and can result in the death of the bacteria .
Méthodes De Préparation
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The preparation process involves the removal of hydroxyl groups from the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
Analyse Des Réactions Chimiques
Dibekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents . The major products formed from these reactions are typically derivatives of dibekacin with modified functional groups, which can alter its antibacterial properties .
Comparaison Avec Des Composés Similaires
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it is unique in its ability to target certain bacterial strains that are resistant to other aminoglycosides . This makes dibekacin sulfate a valuable option in the treatment of multi-drug resistant bacterial infections .
Propriétés
Numéro CAS |
58580-55-5 |
|---|---|
Formule moléculaire |
C18H39N5O12S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
Clé InChI |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
